(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Overview
Description
“(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate” is a chemical compound with the molecular formula C22H43O5P . It is also known as Palmitoleoyl 3-carbacyclic Phosphatidic Acid .
Molecular Structure Analysis
The molecular weight of this compound is 388.5 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.5 g/mol, and its exact mass is 388.23786127 g/mol . It has a topological polar surface area of 72.8 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Scientific Research Applications
Epoxidation Reactions
The compound has been studied in the context of epoxidation reactions. For instance, unsaturated fatty esters like methyl oleate and others have been epoxidized using potassium peroxomonosulfate, leading to the formation of monoepoxy derivatives. These reactions have high yields (85-99%) and the products are isolated by solvent extraction. The relevance of these processes lies in the modification of unsaturated fatty acids to create compounds with altered chemical properties for various industrial and research applications (Lie Ken Jie & Pasha, 1998).
Novel Fatty Acid Ester Derivatives
Research has also focused on synthesizing novel fatty acid ester derivatives from conjugated C(18) enynoate. Processes like ring-opening of epoxides and reactions with sodium azide have been employed to produce various compounds, which have potential applications in material science, biochemistry, and pharmaceuticals (Lie Ken Jie & Alam, 2001).
Selective Oxidation Studies
The compound has been utilized in studies involving selective oxidation. For example, selective oxidation of secondary over primary hydroxyl groups has been examined, providing insights into chemical selectivity crucial in organic synthesis and pharmaceuticals (Singh & Mahajan, 2006).
Synthesis of Oxygenated Fatty Acid Esters
Another application is in the synthesis of oxygenated fatty acid esters from compounds like santalbic acid ester. These syntheses involve various chemical treatments and have implications for the production of specialized chemicals used in different industries, including food and cosmetics (Pasha & Ahmad, 1993).
Catalytic Autoxidation Studies
The compound has been studied in catalytic autoxidation research, which is significant in understanding the oxidation stability of fatty acids and esters. This research is particularly relevant to the food industry and biofuel production (Gold & Skellon, 1959).
properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl 3-carbacyclic Phosphatidic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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